molecular formula C24H18F2N2O4 B12007105 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 609793-54-6

4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12007105
CAS No.: 609793-54-6
M. Wt: 436.4 g/mol
InChI Key: WHMYWCDNWSTBTE-LSDHQDQOSA-N
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Description

4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of substituents: The fluorophenyl and methoxybenzoyl groups can be introduced through substitution reactions using suitable reagents.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Biological assays: It can be tested for its activity against different biological targets, such as enzymes or receptors.

Medicine

    Drug development: The compound may serve as a lead compound for developing new pharmaceuticals.

Industry

    Material science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating receptor activity.

    Inhibition of enzymes: Blocking enzyme activity.

    Pathway modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of substituents in 4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Properties

CAS No.

609793-54-6

Molecular Formula

C24H18F2N2O4

Molecular Weight

436.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18F2N2O4/c1-32-19-9-6-16(11-18(19)26)22(29)20-21(15-4-7-17(25)8-5-15)28(24(31)23(20)30)13-14-3-2-10-27-12-14/h2-12,21,29H,13H2,1H3/b22-20+

InChI Key

WHMYWCDNWSTBTE-LSDHQDQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O)F

Origin of Product

United States

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